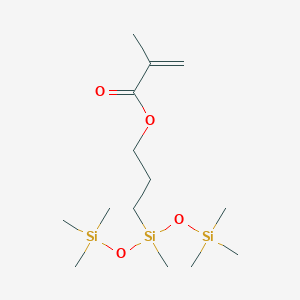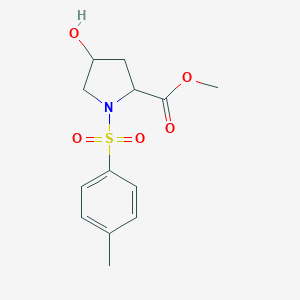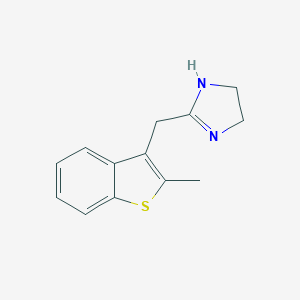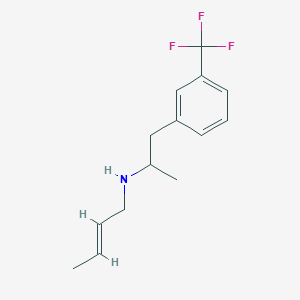
iso-ADP-ribose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-(5’‘-Phosphoribosyl)-5’-adenosine monophosphate is a biochemical compound that plays a crucial role in various metabolic pathways. It is involved in the biosynthesis of nucleotides, which are the building blocks of DNA and RNA. This compound is essential for the proper functioning of cellular processes and is found in all living organisms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(5’‘-Phosphoribosyl)-5’-adenosine monophosphate typically involves the reaction of ribose-5-phosphate with ATP to form 5-phosphoribosyl-1-pyrophosphate (PRPP). This reaction is catalyzed by the enzyme ribose-phosphate diphosphokinase . PRPP then reacts with adenine to form 2’-(5’‘-Phosphoribosyl)-5’-adenosine monophosphate through the action of adenine phosphoribosyltransferase .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. For example, Corynebacterium ammoniagenes can be used to produce nucleotides, including 2’-(5’‘-Phosphoribosyl)-5’-adenosine monophosphate, through fermentation . The optimization of fermentation conditions, such as pH, temperature, and nutrient availability, is crucial for maximizing yield.
化学反应分析
Types of Reactions
2’-(5’‘-Phosphoribosyl)-5’-adenosine monophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other nucleotides.
Substitution: Substitution reactions can modify the ribose or phosphate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions include different nucleotide derivatives, which can be used in various biochemical pathways .
科学研究应用
2’-(5’‘-Phosphoribosyl)-5’-adenosine monophosphate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleotides and nucleosides.
Biology: It plays a role in the study of metabolic pathways and enzyme functions.
Medicine: It is involved in the development of drugs targeting nucleotide metabolism.
Industry: It is used in the production of nucleotide-based products, such as dietary supplements and pharmaceuticals
作用机制
The mechanism of action of 2’-(5’‘-Phosphoribosyl)-5’-adenosine monophosphate involves its role as a substrate for various enzymes in nucleotide biosynthesis. It participates in the formation of purine and pyrimidine nucleotides, which are essential for DNA and RNA synthesis. The compound interacts with enzymes like adenine phosphoribosyltransferase and hypoxanthine-guanine phosphoribosyltransferase to facilitate these processes .
相似化合物的比较
Similar Compounds
Inosine monophosphate (IMP): Another nucleotide involved in purine biosynthesis.
Guanosine monophosphate (GMP): A nucleotide that plays a role in the synthesis of RNA and DNA.
Uridine monophosphate (UMP): A pyrimidine nucleotide involved in RNA synthesis
Uniqueness
2’-(5’‘-Phosphoribosyl)-5’-adenosine monophosphate is unique due to its specific role in the biosynthesis of adenine nucleotides. Its structure allows it to participate in specific enzymatic reactions that are crucial for the formation of adenine-containing nucleotides, distinguishing it from other similar compounds .
属性
CAS 编号 |
15720-01-1 |
|---|---|
分子式 |
C15H23N5O14P2 |
分子量 |
559.32 g/mol |
IUPAC 名称 |
[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C15H23N5O14P2/c16-12-7-13(18-3-17-12)20(4-19-7)14-11(9(22)6(32-14)2-31-36(27,28)29)34-15-10(23)8(21)5(33-15)1-30-35(24,25)26/h3-6,8-11,14-15,21-23H,1-2H2,(H2,16,17,18)(H2,24,25,26)(H2,27,28,29)/t5-,6-,8-,9-,10-,11-,14-,15+/m1/s1 |
InChI 键 |
BHIWBSNWEZIHHL-ZQSHOCFMSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OC4C(C(C(O4)COP(=O)(O)O)O)O)N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OC4C(C(C(O4)COP(=O)(O)O)O)O)N |
Key on ui other cas no. |
15720-01-1 |
同义词 |
2'-(5''-phosphoribosyl)-5'-adenosine monophosphate 2-(5''-phosphoribosyl)-5'-AMP ribosyladenosine 5',5''-bis(phosphate) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[(Trimethylsilyl)oxy]phenol](/img/structure/B101852.png)





